molecular formula C13H21Br B196015 1-Bromo-3,5,7-trimethyladamantane CAS No. 53398-55-3

1-Bromo-3,5,7-trimethyladamantane

Cat. No. B196015
CAS RN: 53398-55-3
M. Wt: 257.21 g/mol
InChI Key: DUNJTZWVWZSEKK-UHFFFAOYSA-N
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Description

“1-Bromo-3,5,7-trimethyladamantane” is a chemical compound with the CAS Number: 53398-55-3 . It has a molecular weight of 257.21 and its linear formula is C13H21Br .


Synthesis Analysis

The synthesis of “1-Bromo-3,5,7-trimethyladamantane” involves a reaction with acetonitrile and phosphoric acid . The reaction is carried out in a reactor equipped with a condenser, mechanical stirrer, and thermometer at 20-25°C and under nitrogen . After the addition of the reactants, the internal temperature rises to 30-32°C . The obtained biphasic system is warmed to 87+/-2°C over about 30 min (slight reflux) and the temperature is maintained for 17 hrs .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,5,7-trimethyladamantane” is represented by the linear formula C13H21Br . The InChI key for this compound is DUNJTZWVWZSEKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This reaction involves bridging carbon atoms .


Physical And Chemical Properties Analysis

“1-Bromo-3,5,7-trimethyladamantane” is a solid at room temperature . It has a flash point of 118.9°C and a boiling point of 254.2°C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Functionalization : A study by Dalkılıç et al. (2009) detailed the preparation of functionalized benzocyclotrimers, using 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate. This process involves a Diels–Alder reaction, followed by cyclotrimerization, which may be relevant to the synthesis routes involving 1-Bromo-3,5,7-trimethyladamantane (Dalkılıç, Güney, Daştan, Saracoglu, Lucchi, & Fabris, 2009).

  • Mechanistic Definition in Synthesis : Adcock and Clark (1993) explored the mechanistic aspects of trimethylstannylation of 1,3-dihaloadamantanes, which could provide insights into the reactivity and potential applications of 1-Bromo-3,5,7-trimethyladamantane. The study used NMR spectroscopy and chromatographic analyses to establish product distributions (Adcock & Clark, 1993).

  • Halomethyl-metal Compounds : Seyferth and Lambert (1975) investigated α-bromocyclopropyl derivatives of tin and lead as precursors for cyclopropylidene. This study might provide insights into the behavior of bromo derivatives in organometallic chemistry, which is relevant for understanding the applications of 1-Bromo-3,5,7-trimethyladamantane (Seyferth & Lambert, 1975).

  • Synthesis of Substituted Furans : Knockel and Normant (1984) described the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles, leading to functionalized vinylsilanes and furans. This could be relevant for the synthesis and applications of 1-Bromo-3,5,7-trimethyladamantane in the creation of similar compounds (Knockel & Normant, 1984).

  • Synthesis of Cyclooctatriene Derivatives : Research by Oda et al. (1977) on the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative involved dehydrobromination and characterization via NMR spectroscopy. This study contributes to the understanding of bromo derivatives in cyclic compounds (Oda, Oda, Miyakoshi, & Kitahara, 1977).

Safety and Hazards

The safety information for “1-Bromo-3,5,7-trimethyladamantane” includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-bromo-3,5,7-trimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJTZWVWZSEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330377
Record name 1-bromo-3,5,7-trimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5,7-trimethyladamantane

CAS RN

53398-55-3
Record name 53398-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3,5,7-trimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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